2-(2-Oxopyridin-1(2H)-yl)propanoic acid

Description

Significance of the Pyridinone Scaffold in Contemporary Chemical Research

The pyridinone scaffold is a privileged structure in medicinal chemistry and drug discovery. frontiersin.orgnih.gov Its importance is underscored by its presence in a multitude of biologically active compounds and FDA-approved drugs. rsc.orgresearchgate.net Pyridinone-containing molecules are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and cardiotonic effects. frontiersin.orgnih.gov

The versatility of the pyridinone ring allows for functionalization at several positions (N1, C3, C5, and C6), enabling chemists to modulate the physicochemical properties of the resulting derivatives. frontiersin.orgnih.gov This adaptability makes the scaffold highly valuable in fragment-based drug design and as a biomolecular mimetic. frontiersin.orgnih.gov For instance, the pyridinone ring can act as a hydrogen bond acceptor, a feature that was exploited to improve the potency and solubility of certain enzyme inhibitors by replacing a phenyl ring with the pyridinone scaffold. frontiersin.orgnih.gov The continued interest in this heterocyclic system stems from its proven track record in producing potent and selective agents against a variety of biological targets. nih.gov

Overview of the Chemical Compound's Structural Features and Nomenclature

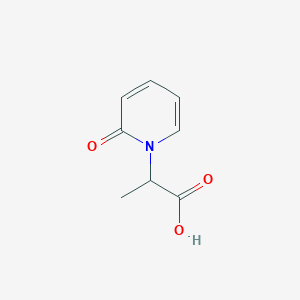

2-(2-Oxopyridin-1(2H)-yl)propanoic acid is a derivative of 2-pyridone, also known as 2-pyridinone. Its structure is defined by a central 2-pyridinone ring where a propanoic acid group is attached to the nitrogen atom.

The systematic IUPAC name, This compound , precisely describes its molecular architecture:

Propanoic acid : This indicates a three-carbon carboxylic acid chain that forms the substituent.

2-(...) : This signifies that the substituent is attached at the second carbon of the propanoic acid chain.

2-Oxopyridin : This refers to the pyridinone ring, with a carbonyl group (oxo) at the C2 position.

-1(2H)-yl : This specifies that the propanoic acid group is bonded to the nitrogen atom (position 1) of the pyridinone ring. The "(2H)" indicates the location of the saturated position in the otherwise unsaturated ring, which is necessary to accommodate the carbonyl group.

Below are the key chemical identifiers and properties for this compound.

Table 1: Chemical Properties of this compound

| Identifier | Value |

| CAS Number | 62031-77-0 001chemical.com |

| Molecular Formula | C8H9NO3 001chemical.com |

| Molecular Weight | 167.16 g/mol 001chemical.com |

Historical Context of Related N-Alkylated 2-Pyridinone Derivatives in Chemical Synthesis

The synthesis of N-alkylated 2-pyridinone derivatives has been a subject of considerable interest for decades, driven by the biological importance of this class of compounds. sciforum.netresearchgate.net A primary challenge in their synthesis has been achieving selective N-alkylation over the competing O-alkylation. sciforum.net The 2-pyridone ring exists in tautomeric equilibrium with its 2-hydroxypyridine (B17775) form, and alkylating agents can react at either the nitrogen or the oxygen atom.

Historically, reaction conditions were manipulated to favor one isomer over the other. For example, N-alkylation was often performed using the sodium salt of the pyridone, while O-alkylation was favored when using the silver salt. sciforum.net However, these methods often resulted in mixtures of both N- and O-alkylated products, necessitating tedious separation procedures. sciforum.netacs.org

Over the years, more efficient and selective methods have been developed. One successful approach involves the alkylation of 2-alkoxypyridines. In this method, the nitrogen atom of the 2-alkoxypyridine attacks an alkyl halide to form a pyridinium (B92312) salt. A subsequent nucleophilic attack by the counterion displaces the alkoxy group, yielding the N-alkyl-2-pyridone with high regioselectivity. acs.org Other modern strategies include solid-phase synthesis, which has been shown to produce N-alkylated pyridones with no detectable O-alkylated byproducts, and the use of microwave irradiation to accelerate one-pot synthesis protocols. sciforum.netacs.org These advancements have provided chemists with more reliable and efficient routes to access compounds like this compound and its analogues for further investigation. organic-chemistry.org

Structure

3D Structure

Properties

IUPAC Name |

2-(2-oxopyridin-1-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-6(8(11)12)9-5-3-2-4-7(9)10/h2-6H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMGZVLCLCSDDBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1C=CC=CC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 2 Oxopyridin 1 2h Yl Propanoic Acid

Regioselective N-Alkylation Strategies for the 2-Pyridinone Ring System

The 2-pyridone scaffold is a prevalent motif in numerous natural products and pharmaceutical agents. researchgate.net Consequently, the development of robust methods for its selective functionalization, particularly N-alkylation, is a significant area of research.

Conventional Approaches for N-Alkylation of 2-Pyridones

Traditionally, the N-alkylation of 2-pyridones is achieved by treating the pyridone heterocycle with a suitable alkylating agent, such as an alkyl halide or alkyl sulfonate, in the presence of a base. researchgate.net Common bases employed for this transformation include potassium carbonate (K₂CO₃) and potassium hydroxide (B78521) (KOH). The base deprotonates the 2-pyridone, forming a pyridonate anion, which then acts as a nucleophile to displace the leaving group on the alkylating agent. While straightforward, this method is often hampered by a significant lack of regioselectivity.

Modified and Catalytic N-Alkylation Protocols

To overcome the inherent lack of selectivity in conventional methods, several modified and catalytic protocols have been developed.

Tetralkylammonium Fluoride (B91410) Mediated Alkylation: The use of tetralkylammonium fluorides, such as tetrabutylammonium (B224687) fluoride (TBAF), has been shown to promote highly selective N-alkylation of 2-pyridones. google.com This method provides high yields of the N-alkylated product with excellent selectivity. The reaction is typically carried out by dissolving the 2-pyridone and an alkyl halide in a solvent like tetrahydrofuran (B95107) (THF) in the presence of TBAF. This approach is notable for its mild conditions and simplified post-processing.

Copper-Catalyzed Couplings: Copper-catalyzed cross-coupling reactions have emerged as a powerful tool for the regioselective N-alkylation and N-arylation of 2-pyridones. These methods often employ copper(I) catalysts, such as copper(I) iodide (CuI) or copper(I) chloride (CuCl), to couple the 2-pyridone with alkyl or aryl halides, tosylhydrazones, or diaryliodonium salts. chemicalbook.comrsc.orgresearchgate.net These reactions generally proceed under mild conditions, tolerate a wide range of functional groups, and exhibit high N-selectivity. researchgate.netnih.gov

Phosphine-Mediated Additions: Phosphine-mediated reactions offer another avenue for selective N-alkylation. One notable example involves the use of tris(dimethylamino)phosphine (P(NMe₂)₃) to mediate the direct N-alkylation of 2-pyridones with α-keto esters through a deoxygenation process. mdpi.com001chemical.com This reaction proceeds under mild, room temperature conditions and demonstrates high generality and selectivity, providing good to excellent yields of the N-alkylated products. mdpi.com001chemical.com Other phosphine-catalyzed approaches have been developed for the synthesis of N-alkenyl-2-pyridones from propiolates, showcasing excellent diastereoselectivity and N-selectivity. google.com

Table 1: Comparison of Modified N-Alkylation Protocols for 2-Pyridones

| Method | Typical Catalyst/Reagent | Key Advantages |

| Tetralkylammonium Fluoride Mediated | Tetrabutylammonium fluoride (TBAF) | High N-selectivity, mild conditions, simple workup. google.com |

| Copper-Catalyzed Coupling | CuI, CuCl | High N-selectivity, broad substrate scope, functional group tolerance. chemicalbook.comresearchgate.net |

| Phosphine-Mediated Addition | P(NMe₂)₃ | Mild conditions (room temp), high yields, uses α-keto esters as alkylating agents. mdpi.com001chemical.com |

Microwave-Assisted One-Pot Synthesis Approaches for N-Alkylated Pyridinones

Microwave irradiation has been successfully employed to accelerate the synthesis of N-alkylated pyridinones, often enabling one-pot procedures. mdpi.com Microwave-assisted reactions can significantly reduce reaction times from hours to minutes and often lead to higher yields and cleaner product profiles compared to conventional heating. researchgate.netnih.gov For instance, the reaction of 2-methoxypyridine (B126380) with iodoalkanes under microwave irradiation proceeds rapidly without a solvent or catalyst to afford N-alkyl-2(1H)-pyridones in good to excellent yields. researchgate.net Multicomponent reactions (MCRs) under microwave conditions have also been developed, allowing for the construction of complex N-substituted 2-pyridones from simple starting materials in a single, efficient step. mdpi.com

Solid-Phase Synthesis Techniques for Regioselective N-Alkylation

Solid-phase synthesis offers a strategic advantage for the regioselective preparation of N-alkylated 2-pyridones by circumventing the issue of O-alkylation. In a typical approach, a 2-halopyridine is first immobilized onto a solid support, such as a Wang resin, to form a resin-bound 2-alkoxypyridine. This intermediate is then treated with an alkyl halide. The reaction proceeds via tandem alkylation at the nitrogen atom and cleavage from the resin, releasing the desired N-alkylated 2-pyridone into the solution with no detectable traces of the O-alkylated byproduct. This method provides a new strategy for the clean and regioselective synthesis of libraries of N-alkylated 2-pyridones.

Synthetic Routes to the 2-Propanoic Acid Side Chain

The introduction of the 2-propanoic acid moiety at the N1 position of the pyridone ring is the final key step in synthesizing the target molecule. This is typically accomplished by alkylating 2-pyridone with a three-carbon electrophile that either contains or can be readily converted to a carboxylic acid. Two primary strategies are prevalent: nucleophilic substitution with a 2-halopropanoate ester and Michael addition to an acrylate (B77674) ester, both followed by ester hydrolysis.

Route A: SN2 Alkylation with Ethyl 2-Bromopropionate

This classic approach involves the direct N-alkylation of 2-pyridone using an ester of 2-bromopropanoic acid, such as ethyl 2-bromopropionate. The reaction proceeds via a nucleophilic substitution (SN2) mechanism.

Alkylation Step: 2-Pyridone is deprotonated with a base, typically potassium carbonate (K₂CO₃), in a polar aprotic solvent like acetone (B3395972) or DMF. The resulting pyridonate anion then attacks the electrophilic carbon of ethyl 2-bromopropionate, displacing the bromide ion to form ethyl 2-(2-oxopyridin-1(2H)-yl)propanoate. This method leverages the conventional alkylation conditions discussed previously, with the inherent challenge of controlling N- versus O-alkylation.

Hydrolysis Step: The resulting ester intermediate is then hydrolyzed to the corresponding carboxylic acid. This is typically achieved by heating the ester with an aqueous solution of a base, such as sodium hydroxide (NaOH), followed by acidification with an acid like HCl to protonate the carboxylate and yield the final product, 2-(2-Oxopyridin-1(2H)-yl)propanoic acid.

Route B: Michael Addition with Ethyl Acrylate

An alternative and often highly regioselective strategy is the aza-Michael addition (conjugate addition) of 2-pyridone to an α,β-unsaturated ester like ethyl acrylate.

Michael Addition Step: In this reaction, 2-pyridone acts as a nucleophile and adds to the β-carbon of ethyl acrylate. This reaction can be catalyzed by a base and is often noted for its high selectivity for N-alkylation over O-alkylation in similar heterocyclic systems. The reaction yields ethyl 3-(2-oxopyridin-1(2H)-yl)propanoate. It is important to note this initially forms a 3-propanoate ester. To obtain the target 2-propanoic acid structure via this route, a different starting acrylate, such as ethyl methacrylate, would be required.

Hydrolysis Step: Similar to the SN2 route, the propanoate ester is then saponified using aqueous base, followed by acidic workup, to afford the final carboxylic acid product.

Table 2: Comparison of Synthetic Routes to the Propanoic Acid Side Chain

| Route | Key Reagents | Intermediate Product | Mechanism | Key Considerations |

| A: SN2 Alkylation | 2-Pyridone, Ethyl 2-bromopropionate, K₂CO₃ | Ethyl 2-(2-oxopyridin-1(2H)-yl)propanoate | Nucleophilic Substitution (SN2) | Potential for competing O-alkylation. Requires a pre-functionalized C3 synthon. |

| B: Michael Addition | 2-Pyridone, Ethyl acrylate/methacrylate, Base | Ethyl 3-(2-oxopyridin-1(2H)-yl)propanoate | Conjugate Addition | Generally high N-selectivity. Uses readily available acrylate esters. The choice of acrylate determines the final product structure. |

Stereoselective Synthesis of the Chiral Alpha-Carbon Center within the Propanoic Acid Moiety

Achieving stereocontrol at the alpha-carbon of the propanoic acid segment is critical for accessing enantiomerically pure forms of the target compound. A principal challenge is the creation of a single desired stereoisomer (either R or S). One established method for obtaining a specific enantiomer from a racemic mixture is through classical resolution. This technique involves reacting the racemic acid with a chiral resolving agent, such as a chiral amine, to form diastereomeric salts. These salts, possessing different physical properties, can then be separated by fractional crystallization. Following separation, the desired enantiomer of the acid is recovered by treatment with an acid to remove the resolving agent. A similar strategy has been successfully employed in the synthesis of related chiral heterocyclic compounds like (S)-α-ethyl-2-oxo-1-pyrrolidineacetic acid, where (R)-α-methylbenzylamine was used as the resolving agent. chemicalbook.com

| Method | Description | Key Reagents/Steps | Outcome |

| Classical Resolution | Separation of a racemic mixture by forming diastereomeric salts with a chiral resolving agent, followed by fractional crystallization. | Racemic acid, Chiral amine (e.g., α-methylbenzylamine) | Separation of R and S enantiomers |

| Asymmetric Alkylation | Alkylation of a prochiral enolate derived from a pyridone precursor using a chiral auxiliary to direct the stereochemical outcome. | Chiral auxiliary, Strong base, Alkylating agent | Enantiomerically enriched product |

Utilization of Chiral Precursors for the Propanoic Acid Segment (e.g., Cyclopropylalanine Derivatives)

An alternative to creating the chiral center during the synthesis is to begin with a starting material that already possesses the desired stereochemistry. This "chiral pool" approach leverages readily available, enantiomerically pure molecules, such as naturally occurring α-amino acids or their derivatives. researchgate.net For the synthesis of this compound, a chiral precursor like a derivative of alanine (B10760859) could serve as the source of the propanoic acid moiety.

While specific examples using cyclopropylalanine derivatives for this exact target are not extensively detailed, the principle involves incorporating such a pre-existing chiral fragment into the final molecule. The synthesis would involve N-alkylation of the 2-pyridone ring system with a suitable chiral C3-synthon derived from a starting material like (S)- or (R)-alanine. This strategy transfers the stereochemistry of the precursor directly to the final product, avoiding the need for chiral resolution or asymmetric induction steps.

Convergent and Divergent Synthetic Strategies to Access the Chemical Compound

A convergent synthesis involves preparing key fragments of the molecule separately before combining them in the final stages. For this target compound, a convergent approach would typically involve the synthesis of the 2-pyridone heterocycle and a chiral derivative of propanoic acid independently. The final key step would be the N-alkylation of the 2-pyridone with the propanoic acid fragment, for example, reacting 2-hydroxypyridine (B17775) with a chiral 2-halopropanoate ester. This method is often efficient as it allows for the optimization of the synthesis of each fragment separately. organic-chemistry.org

A divergent synthesis , in contrast, begins with a common intermediate that is progressively modified to yield a variety of related structures, including the target compound. A divergent route might start with a pre-formed N-substituted 2-pyridone scaffold. This scaffold could then undergo a series of transformations on the N-substituent to elaborate it into the desired propanoic acid side chain. This strategy is particularly useful for creating a library of related compounds for structure-activity relationship studies.

Post-Alkylation Transformations for Carboxylic Acid Derivatization (e.g., Ester Hydrolysis)

In many synthetic routes, the propanoic acid side chain is introduced as an ester (e.g., a methyl or ethyl ester) rather than a free carboxylic acid. Esters are often more reactive in alkylation steps and can be easier to handle and purify than the corresponding carboxylic acids. Therefore, a common final step in the synthesis is the hydrolysis of this ester to yield the target carboxylic acid.

This transformation is typically achieved through saponification, which involves treating the ester with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in a solvent mixture like ethanol (B145695) and water. nih.gov The reaction mixture is often heated to ensure complete conversion. Following the hydrolysis, the resulting carboxylate salt is neutralized with an acid (e.g., acetic acid or hydrochloric acid) to protonate the carboxylate and precipitate the final carboxylic acid product. nih.gov This ester hydrolysis step is a robust and high-yielding reaction critical for the final preparation of this compound and its analogues. nih.gov

| Reaction | Reagents | Conditions | Product | Ref. |

| Ester Hydrolysis | Ethyl 3-[2-oxoquinolin-1(2H)-yl]propanoate, Sodium Hydroxide (NaOH) | Ethanol/Water, 25°C, 10 h | 3-[2-Oxoquinolin-1(2H)-yl]propanoic Acid | nih.gov |

Chemical Reactivity and Transformation Pathways of 2 2 Oxopyridin 1 2h Yl Propanoic Acid

Reactions Involving the Carboxylic Acid Functionality (e.g., Amidation, Esterification, Hydrazide Formation)

The carboxylic acid moiety of 2-(2-Oxopyridin-1(2H)-yl)propanoic acid is a versatile functional group that readily undergoes typical acyl substitution reactions. These transformations are fundamental for creating a library of derivatives with modified physicochemical properties.

Amidation: The conversion of the carboxylic acid to an amide is a common transformation. Direct reaction with an amine can be challenging due to the formation of an unreactive ammonium (B1175870) carboxylate salt. acs.org Therefore, coupling agents are often employed to activate the carboxylic acid. A widely used method involves dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a nucleophilic catalyst such as N-hydroxysuccinimide (NHS). nih.gov This approach facilitates the formation of an active ester intermediate, which is then readily attacked by an amine to furnish the corresponding amide. nih.gov A similar strategy has been successfully applied to the analogous 3-[2-oxoquinolin-1(2H)-yl]propanoic acid, yielding a variety of N-alkyl and N-aryl amides in good yields. nih.gov The reaction is typically stirred at low temperature initially and then allowed to proceed at room temperature. nih.gov Another effective method for amidation involves the use of titanium tetrachloride (TiCl4) in pyridine (B92270), which mediates the direct condensation of carboxylic acids and amines. nih.gov This method has been shown to be effective for sterically unhindered substrates. nih.gov

Table 1: Examples of Amide Derivatives Synthesized from a Structurally Similar Acid

| Amine Reactant | Coupling Method | Product Name | Yield (%) |

| Isopropyl amine | DCC/NHS | N-Isopropyl-3-[2-oxoquinolin-1(2H)-yl]propanamide | 67 |

| Benzyl (B1604629) amine | DCC/NHS | N-Benzyl-3-[2-oxoquinolin-1(2H)-yl]propanamide | 81 |

Data derived from the synthesis of derivatives of the closely related 3-[2-oxoquinolin-1(2H)-yl]propanoic acid. nih.gov

Esterification: Esterification of this compound can be achieved through several standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common approach. chemguide.co.uk The reaction is reversible, and to drive the equilibrium towards the ester product, the alcohol is often used in excess, or water is removed as it is formed. chemguide.co.uk The reactivity of the alcohol in esterification generally follows the order of primary > secondary > tertiary alcohols, and the reaction rate can be influenced by factors such as the acid-to-alcohol molar ratio and temperature. researchgate.net For instance, studies on propanoic acid have shown that increasing the molar ratio of alcohol to acid and raising the temperature can increase the reaction rate and yield. researchgate.net

Hydrazide Formation: The synthesis of hydrazides from carboxylic acids typically proceeds via an ester intermediate. The carboxylic acid is first converted to a methyl or ethyl ester, which is then treated with hydrazine (B178648) hydrate (B1144303) in an alcoholic solvent. nih.gov This nucleophilic acyl substitution reaction readily displaces the alkoxy group to form the corresponding hydrazide. nih.govnih.gov This two-step process is generally efficient. For example, 3-[2-oxoquinolin-1(2H)-yl]propanhydrazide was synthesized from its corresponding methyl ester in an 85% yield by refluxing with hydrazine hydrate in ethanol (B145695). nih.gov These hydrazide derivatives are valuable intermediates for the synthesis of other heterocyclic compounds like thiosemicarbazides. nih.gov

Transformations of the Pyridinone Nucleus within the Chemical Compound

The 2-pyridone ring is an electron-rich heteroaromatic system that can participate in a variety of reactions, including cycloadditions and substitutions. rsc.org

Cycloaddition Reactions: The conjugated diene system within the pyridinone ring allows it to undergo cycloaddition reactions.

[4+4] Photocycloaddition: Under photochemical conditions, 2-pyridones can undergo intermolecular [4+4] cycloaddition to form tricyclic products. This reaction can be selective, and the product distribution can be influenced by the substituents on the pyridone ring. nih.gov

[2+2] Cycloaddition: Intramolecular [2+2] cycloadditions have been reported for 2-pyridone derivatives. For instance, a thiazoline-fused 2-pyridone, upon reaction with propargyl bromide, undergoes ring opening followed by an intramolecular [2+2] cycloaddition between an in-situ generated allene (B1206475) and the pyridone double bond to form a cyclobutane-fused system. acs.org

Diels-Alder [4+2] Cycloaddition: 2-Pyridones can also act as dienes in Diels-Alder reactions with electron-deficient dienophiles, leading to the formation of bridged bicyclic lactams. rsc.orgacs.org The reactivity in these reactions can be influenced by both steric and electronic effects of the substituents on the pyridone ring. rsc.org

Substitution Reactions: The electronic nature of the 2-pyridone ring dictates its reactivity towards electrophilic and nucleophilic substitution.

Electrophilic Aromatic Substitution: The 2-pyridone ring is considered electron-rich, and electrophilic substitution is generally favored at the C3 and C5 positions due to resonance stabilization of the intermediates. rsc.org However, the reactivity is lower than that of benzene. youtube.com Reactions such as nitration have been studied, and the regioselectivity can be influenced by the reaction conditions and the presence of other substituents. rsc.org

Nucleophilic Aromatic Substitution: Nucleophilic attack is more favored at the electron-deficient C4 and C6 positions of the 2-pyridone ring. rsc.org Nucleophilic substitution is a viable method for introducing substituents onto the pyridone core, for example, by displacing a suitable leaving group. The transformation of 2-thiopyridines to 2-pyridones via an aromatic nucleophilic substitution (SNAr) reaction has been reported. irjms.comirjms.com

Mechanistic Investigations of Key Synthetic and Derivatization Steps

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes.

Mechanism of Amidation: The mechanism of amide formation from a carboxylic acid and an amine using a coupling agent like DCC involves the activation of the carboxyl group. The carboxylic acid adds to the carbodiimide, forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the amide and dicyclohexylurea as a byproduct. When N-hydroxysuccinimide is used as an additive, it reacts with the O-acylisourea to form an active NHS ester, which then reacts with the amine. nih.gov

In the case of TiCl4-mediated amidation, the proposed mechanism involves the formation of an adduct between the carboxylate and TiCl4. nih.gov This adduct contains a good leaving group, which facilitates the subsequent nucleophilic attack by the amine to form the amide. nih.gov

Mechanism of Esterification (Fischer Esterification): The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution. The mechanism involves the following key steps:

Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which activates the carbonyl carbon towards nucleophilic attack.

Nucleophilic attack of the alcohol on the protonated carbonyl carbon, forming a tetrahedral intermediate.

Proton transfer from the attacking alcohol moiety to one of the hydroxyl groups.

Elimination of water as a leaving group, regenerating the carbonyl double bond.

Deprotonation of the carbonyl oxygen to yield the ester and regenerate the acid catalyst. chemguide.co.uk All steps in the Fischer esterification are reversible. chemguide.co.uk

Computational and Theoretical Chemistry Studies of the Chemical Compound

Quantum Chemical Investigations (e.g., Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction)

Quantum chemical methods, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic structure and predicting the reactivity of 2-(2-Oxopyridin-1(2H)-yl)propanoic acid. nih.govresearchgate.net DFT calculations begin with the optimization of the molecule's three-dimensional geometry, often using a specific level of theory such as B3LYP/6-31G(d), to find its most stable energetic conformation. nih.gov

A key aspect of these investigations is Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for predicting the molecule's reactivity and stability; a smaller gap suggests higher reactivity. scirp.org

From these orbital energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. scirp.org Additionally, Molecular Electrostatic Potential (MEP) maps are generated to visualize the electron density distribution and identify the regions most susceptible to nucleophilic and electrophilic attack. scirp.org

| Quantum Chemical Descriptor | Significance in Reactivity Prediction |

|---|---|

| EHOMO (Highest Occupied Molecular Orbital Energy) | Indicates the electron-donating capacity of the molecule. |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Indicates the electron-accepting capacity of the molecule. |

| Energy Gap (ΔE = ELUMO - EHOMO) | A smaller gap implies lower kinetic stability and higher chemical reactivity. scirp.org |

| Chemical Hardness (η) | Measures the resistance to change in electron distribution; higher hardness indicates lower reactivity. scirp.org |

| Chemical Softness (S) | The reciprocal of hardness; a larger value indicates higher reactivity. scirp.org |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution, identifying positive (electrophilic) and negative (nucleophilic) sites for reactions. scirp.org |

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior and conformational flexibility of this compound over time. nih.gov These simulations model the molecule's movements in a virtual environment that approximates physiological conditions, such as in a water solvent box. By solving Newton's equations of motion for the atoms in the system, MD simulations can track the molecule's trajectory, revealing how it folds, rotates, and interacts with its surroundings.

These simulations, which can be run for timescales of 100 nanoseconds or longer, provide insights into the compound's stable and transient conformations. nih.gov This conformational analysis is crucial for understanding how the molecule's shape influences its properties and its ability to bind to biological targets. The data from MD simulations can identify the most populated conformational states and the energy barriers between them, offering a detailed picture of the molecule's structural landscape.

| MD Simulation Parameter | Typical Implementation Detail |

|---|---|

| Force Field | Specifies the potential energy function of the system (e.g., AMBER, CHARMM). |

| Solvent Model | Explicit water models (e.g., TIP3P) are often used to simulate an aqueous environment. |

| Simulation Time | Ranges from nanoseconds to microseconds, depending on the process being studied. nih.gov |

| Ensemble | Defines the thermodynamic variables that are kept constant (e.g., NVT, NPT). |

| Analysis | Includes Root Mean Square Deviation (RMSD), radius of gyration, and cluster analysis to characterize conformations. |

Computational Prediction of Regioselectivity and Reaction Pathways (e.g., Alkylation Site Prediction)

The 2-pyridone ring of the compound possesses two potential nucleophilic sites for reactions like alkylation: the nitrogen atom and the exocyclic oxygen atom. nih.gov This makes it an ambident nucleophile. Predicting the regioselectivity—that is, which site is more likely to react—is a significant challenge that computational chemistry can address effectively. rsc.org

DFT calculations are used to model the reaction pathways for alkylation at both the N and O positions. By calculating the activation energies and the thermodynamic stability of the resulting N-substituted and O-substituted products, researchers can predict the most favorable reaction outcome. nih.gov This predictive capability was demonstrated in studies of the analogous 2-quinolinone system, where DFT calculations correctly predicted N-substitution during Michael reactions. nih.gov Local reactivity descriptors derived from DFT, such as Fukui functions and condensed-to-atom atomic charges from MEP analysis, can also be used to quantify the reactivity of individual atoms and predict the site of electrophilic attack. scirp.org

| Reactive Site | Reaction Type | Computational Prediction Method |

|---|---|---|

| Ring Nitrogen (N1) | N-Alkylation | Calculation of transition state energy; Analysis of local nucleophilicity (e.g., atomic charges). |

| Carbonyl Oxygen (O2) | O-Alkylation | Calculation of product thermodynamic stability; Analysis of local nucleophilicity. |

Structure-Based Computational Design Approaches for Analogue Generation

Computational chemistry is a cornerstone of modern drug discovery, providing powerful tools for the rational design of analogues of this compound. mdpi.com The goal of analogue generation is to create new molecules with improved potency, selectivity, or pharmacokinetic properties. Structure-based design utilizes the three-dimensional structure of a biological target, such as an enzyme or receptor, to guide this process.

A primary technique is molecular docking, where virtual libraries of candidate analogues are computationally screened against the binding site of a target protein. nih.gov Docking algorithms predict the preferred orientation of the analogue in the binding site and estimate its binding affinity, often expressed as a docking score or binding energy. nih.gov The results help prioritize which novel compounds are most promising for chemical synthesis and further testing. This approach, combined with strategies like molecular hybridization (merging structural features of known active compounds) or scaffold hopping (replacing the core structure while maintaining key binding interactions), accelerates the discovery of new and more effective molecules. mdpi.com

| Step in Structure-Based Design | Description |

|---|---|

| 1. Target Identification & Preparation | Obtaining the 3D structure of the biological target (e.g., from X-ray crystallography) and preparing it for docking. |

| 2. Virtual Library Generation | Creating a collection of virtual analogues of the lead compound by modifying functional groups or the core scaffold. |

| 3. Molecular Docking | Screening the virtual library against the target's binding site to predict binding modes and affinities. nih.gov |

| 4. Scoring and Ranking | Ranking the analogues based on their calculated docking scores to identify the most promising candidates. nih.gov |

| 5. Prioritization for Synthesis | Selecting a subset of top-ranked virtual hits for chemical synthesis and subsequent experimental validation. |

Role As a Chiral Building Block and Synthetic Intermediate

Utilization in the Construction of Complex Organic Molecules

The structural features of 2-(2-Oxopyridin-1(2H)-yl)propanoic acid make it a valuable intermediate for synthesizing complex organic molecules. The carboxylic acid group can be readily converted into a wide range of other functional groups, including esters, amides, and alcohols, or it can participate in coupling reactions. The pyridinone ring itself can be a target for further chemical modification. This versatility allows chemists to use the molecule as a foundational scaffold, systematically adding complexity to achieve a desired final product. For example, related propanoic acid derivatives are used as building blocks to modify larger ring structures, enhancing their biological activity through the attachment of various organic residues. nih.gov The synthesis of diverse 2-aryl propionic acids through methods like palladium-catalyzed hydroxycarbonylation of styrenes highlights the importance of this class of compounds as synthetic targets and intermediates. mdpi.com

Applications in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), which combine three or more reactants in a single operation to form a product containing portions of all starting materials, are powerful tools for efficiently generating molecular diversity. mdpi.com this compound is well-suited to serve as a key component in several MCRs, most notably the Ugi four-component reaction (Ugi-4CR). researchgate.net

In the Ugi reaction, a carboxylic acid, an amine, a carbonyl compound (aldehyde or ketone), and an isocyanide condense to form an α-acylamino carboxamide. By employing this compound as the carboxylic acid component, the pyridinone moiety can be efficiently incorporated into a larger, peptide-like scaffold. researchgate.netnih.gov This reaction is highly valued for its ability to quickly generate libraries of complex molecules from simple, readily available starting materials. beilstein-journals.orgnih.gov The Ugi reaction has proven to be an efficient tool for preparing libraries of multifunctional peptides, natural products, and heterocyclic compounds. researchgate.net

Table 1: Representative Ugi Multi-Component Reaction

| Role | Component Example | Resulting Structure Contribution |

|---|---|---|

| Acid | This compound | Provides the pyridinone scaffold and acyl group. |

| Amine | Benzylamine | Forms one of the amide bonds and introduces the benzyl (B1604629) group. |

| Carbonyl | Isobutyraldehyde | Forms the backbone of the new amino acid residue. |

| Isocyanide | tert-Butyl isocyanide | Forms the second amide bond and introduces the tert-butyl group. |

Precursor in the Synthesis of Biologically Relevant Scaffolds and Peptidomimetics

The structural motif of this compound makes it an attractive precursor for synthesizing molecules with potential biological activity, particularly peptidomimetics. nih.gov Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but often exhibit improved properties such as enhanced stability and oral bioavailability. researchgate.net

The carboxylic acid function of the molecule allows for its straightforward coupling with amines to form amide bonds, which are the defining linkages in peptides. By participating in such reactions, either through standard peptide coupling methods or via MCRs like the Ugi reaction, the pyridinone unit can be integrated into a peptide backbone. nih.govbeilstein-journals.org This creates hybrid molecules that combine the features of amino acids with the distinct chemical properties of the pyridinone heterocycle. Analogous heterocyclic propanoic acids, such as 3-[2-oxoquinolin-1(2H)-yl]propanoic acid, have been used as building blocks to generate libraries of N-alkyl propanamides, demonstrating a strategy for modifying quinolone structures to enhance biological activity. nih.gov

Table 2: Potential Biologically Relevant Scaffolds from this compound

| Scaffold Type | Synthetic Strategy | Potential Application |

|---|---|---|

| Peptidomimetics | Ugi or Paserini multi-component reactions. nih.govbeilstein-journals.org | Drug discovery, enzyme inhibitors. |

| Substituted Amides | DCC or other standard coupling methods with various amines. nih.gov | Development of targeted therapeutic agents. |

| Heterocyclic Hybrids | Tandem reactions combining MCRs with subsequent cyclizations. nih.gov | Creation of novel pharmacophores. |

Integration into Chelating Ligands and Other Functional Materials

The structure of this compound contains multiple heteroatoms that can act as donor sites for metal ions, suggesting its potential use in the design of chelating ligands. Chelation is the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom. The 2-pyridinone ring features a carbonyl oxygen and a ring nitrogen, while the propanoic acid side chain possesses two oxygen atoms in the carboxyl group. These atoms can collectively coordinate with a metal center, making the molecule a candidate for applications in coordination chemistry, catalysis, or analytical sensing. The synthesis of metal complexes with ligands derived from propanoic acid derivatives has been demonstrated, showing the utility of this chemical class in forming coordination compounds. researchgate.net

Furthermore, the pyridinone core is a component of various functional materials. Related pyridinone-containing structures, such as pyridin-1(2H)-ylacrylates, have been investigated for their fluorescent properties. mdpi.com By incorporating this compound into polymers or larger conjugated systems, it may be possible to develop new materials with specific optical or electronic properties.

Table 3: Functional Groups and Their Potential Roles in Materials Science

| Functional Group | Potential Role | Example Application |

|---|---|---|

| 2-Pyridinone Ring | Metal coordination (N, O donors), Fluorophore component. | Chelating agent, Fluorescent sensor. |

| Carboxylic Acid | Metal coordination (O, O donors), Anchor group for surface modification. | Ligand for metal complexes, Functionalization of materials. |

| Chiral Center | Induce chirality in supramolecular structures or materials. | Chiral catalysts, Chiral recognition materials. |

Derivatization Strategies and Analogue Synthesis

Modification of the Pyridinone Ring System for Structural Diversification

The pyridinone ring is a key pharmacophore that can be extensively modified to alter the electronic and steric properties of the parent compound. nih.govnih.gov Introducing various substituents at different positions on the ring is a primary strategy for creating structural diversity. nih.gov

Methodologies for synthesizing substituted 2-pyridones often involve multi-component reactions. For instance, a common approach is the reaction between compounds like 3-formylchromone, primary amines, and Meldrum's acid to construct functionalized 2-pyridone-3-carboxylic acids. nih.gov This allows for the introduction of diverse N-aryl or N-alkyl substituents from the outset.

Further diversification can be achieved through cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are effective for introducing aryl or heteroaryl groups at specific positions on the pyridinone ring, provided a suitable handle like a halogen atom is present. nih.gov This approach was successfully used in the synthesis of 3,5-disubstituted pyridin-2(1H)-ones to explore structural requirements for biological activity. nih.gov Other modifications can include the introduction of thioalkyl groups, which has been explored in related pyridine (B92270) derivatives to generate novel compounds. nih.gov

Table 1: Examples of Pyridinone Ring Modifications

| Modification Strategy | Reagents/Conditions | Purpose of Modification | Reference Example |

|---|---|---|---|

| Multi-component Reaction | Aldehydes, malononitrile, cyanoacetamide derivatives | Initial construction of substituted pyridone core | Synthesis of 2-pyridone derivatives containing a sulfamoyl moiety. researchgate.net |

| Suzuki-Miyaura Coupling | Palladium catalyst, boronic acids/esters | Introduction of aryl/heteroaryl substituents | Synthesis of 3-(indol-4-yl)-5-(pyridin-4-ylamino)pyridin-2(1H)-one. nih.gov |

| Cyclic Condensation | Various methods involving the cyclization of two precursor compounds | Formation of the core pyridinone ring from acyclic precursors | General synthetic approach for pyridinone rings. nih.gov |

Diversification and Functionalization at the Propanoic Acid Chain

The propanoic acid moiety is another key site for derivatization, offering a handle for creating esters, amides, and other carboxylic acid derivatives. These modifications can significantly impact the compound's solubility, polarity, and ability to interact with biological targets.

A straightforward derivatization is the esterification of the carboxylic acid. For example, reacting the parent acid with an alcohol (e.g., ethanol) under acidic conditions or via other standard esterification methods yields the corresponding ester. This strategy was employed in the synthesis of ethyl 3-[2-oxoquinolin-1(2H)-yl]propanoate, a related quinolinone structure. nih.gov

More extensive diversification is achieved through amide bond formation. The carboxylic acid can be activated using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of N-hydroxysuccinimide (NHS) and then reacted with a wide variety of primary or secondary amines. nih.gov This method has been used to prepare a series of N-alkyl, N-cycloalkyl, and N-aryl propanamides from a 3-[2-oxoquinolin-1(2H)-yl]propanoic acid precursor. nih.gov Another important derivative is the corresponding hydrazide, formed by reacting the ester with hydrazine (B178648) hydrate (B1144303), which serves as a building block for further heterocyclic synthesis (e.g., oxadiazoles). nih.gov

Table 2: Functionalization of the Propanoic Acid Chain

| Derivative Type | Synthetic Method | Key Reagents | Resulting Functional Group |

|---|---|---|---|

| Ester | Fischer Esterification or equivalent | Alcohol (e.g., Ethanol), Acid Catalyst | -COOR |

| Amide | DCC Coupling | Amine (R-NH2), DCC, NHS | -CONHR |

| Hydrazide | Hydrazinolysis of Ester | Hydrazine Hydrate (NH2NH2·H2O) | -CONHNH2 |

| N-Hydroxy Amide | Reaction with Hydroxylamine | Hydroxylamine Hydrochloride | -CONHOH |

Synthesis of N-Substituted Pyridinone-Propanoic Acid Derivatives and Related Structures

This category focuses on derivatives where substitutions are made on the nitrogen atom of an amide formed from the propanoic acid chain. As detailed in the previous section, a robust method for creating such derivatives involves the activation of the carboxylic acid followed by reaction with a diverse array of amines. nih.gov

For instance, using the DCC coupling method, 3-[2-oxoquinolin-1(2H)-yl]propanoic acid was successfully reacted with amines such as propylamine, benzylamine, cyclohexylamine, morpholine, and piperidine (B6355638) to yield the corresponding N-substituted propanamides. nih.gov This highlights a versatile platform for generating a library of compounds with varied lipophilicity and hydrogen bonding capabilities, stemming from the specific amine used. The synthesis of these amide derivatives is a critical step in modifying the terminal end of the propanoic acid side chain to explore its interaction with target proteins or biological systems.

Strategic Design of Analogues for Enhanced Chemical Properties

The design of new analogues of 2-(2-Oxopyridin-1(2H)-yl)propanoic acid is often guided by medicinal chemistry principles to improve properties like potency, selectivity, or solubility. nih.gov Structure-activity relationship (SAR) studies indicate that modifications at positions 3, 4, and 6 of the pyridinone ring can be crucial for biological activity. nih.gov

One strategic approach is "scaffold hopping," where a part of the molecule, like a phenyl ring, is replaced with the pyridinone ring. This can introduce beneficial properties, such as an additional hydrogen bond acceptor, potentially improving target binding and solubility. nih.gov Another strategy involves altering the length and functionality of the alkanoic acid chain. Studies on related heterocyclic dione (B5365651) alkanoic acids have shown that the length of the acid chain is important for biological activity, with shorter chains sometimes proving more potent. mdpi.com

By combining modifications to the pyridinone ring with diverse functionalization of the propanoic acid chain, chemists can systematically explore the chemical space around the core structure. This strategic design and synthesis of analogues are essential for developing compounds with optimized and enhanced chemical and biological profiles.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the solution-state structure of 2-(2-Oxopyridin-1(2H)-yl)propanoic acid by providing information on the chemical environment, connectivity, and spatial relationships of ¹H and ¹³C atoms.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the propanoic acid moiety and the N-substituted 2-pyridone ring. The propanoic acid side chain would feature a doublet for the methyl protons (-CH₃) coupled to the adjacent methine proton, and a quartet for the methine proton (-CH) coupled to the methyl group. The protons on the 2-pyridone ring are anticipated to appear in the aromatic region, shifted relative to unsubstituted 2-pyridone due to N-alkylation. chemicalbook.com Based on data for 1-methyl-2-pyridone (B167067) and other N-substituted pyridones, the proton at position 6 is typically the most deshielded. chemicalbook.com

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide complementary information, with characteristic signals for the carbonyl carbons of both the carboxylic acid and the pyridone lactam, the aliphatic carbons of the propanoic acid side chain, and the olefinic carbons of the pyridone ring. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms. The C2 carbon of the pyridone ring, being a carbonyl carbon, is expected at a significant downfield shift. wikipedia.org

2D NMR Techniques: To unambiguously assign all proton and carbon signals and confirm the structure, various 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would confirm the coupling between the methyl and methine protons of the propanoic acid side chain and establish the connectivity of the protons on the pyridone ring.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): This would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for establishing the link between the propanoic acid side chain and the pyridone ring by showing correlations over two to three bonds, such as from the methine proton of the side chain to the C2 and C6 carbons of the ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Carboxyl (-COOH) | ~10-12 (broad s) | ~175-180 |

| Methine (-CH) | ~4.5-5.0 (q) | ~50-55 |

| Methyl (-CH₃) | ~1.5-1.8 (d) | ~15-20 |

| Pyridone C2=O | - | ~160-165 |

| Pyridone C3 | ~6.2-6.4 (d) | ~105-110 |

| Pyridone C4 | ~7.3-7.5 (t) | ~138-142 |

| Pyridone C5 | ~6.6-6.8 (t) | ~120-125 |

| Pyridone C6 | ~7.4-7.6 (d) | ~135-140 |

Note: Predicted values are based on analysis of 2-pyridone, N-methyl-2-pyridone, and propanoic acid data. chemicalbook.comwikipedia.org Actual values may vary depending on solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) and Other Mass Spectrometry Techniques

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of the compound and to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₈H₉NO₃). This technique is critical for confirming the identity of the synthesized compound and distinguishing it from potential isomers.

Fragmentation Pattern: In electron ionization (EI) or electrospray ionization (ESI) MS/MS, the molecule is expected to fragment in predictable ways. Key fragmentation pathways would likely include:

Loss of the carboxylic acid group (-COOH), resulting in a fragment with m/z corresponding to the remaining N-substituted pyridone ethyl cation.

Cleavage of the C-N bond, separating the propanoic acid fragment from the 2-pyridone ring.

Decarboxylation (-CO₂) from the molecular ion or fragments containing the acid group.

Fragmentation of the pyridone ring itself, leading to smaller characteristic ions.

The fragmentation of the propanoic acid side chain is well-documented. docbrown.inforesearchgate.net

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure / Loss | Predicted m/z |

| [M+H]⁺ | Protonated Molecular Ion | 180.0604 |

| [M-COOH]⁺ | Loss of carboxylic acid group | 134.0600 |

| [M-CH₃CHCOOH]⁺ | Cleavage of C-N bond (pyridone ion) | 95.0342 |

| [CH₃CHCOOH]⁺ | Propanoic acid radical cation | 87.0441 |

Note: m/z values are for the monoisotopic mass and will vary based on ionization mode (e.g., [M+H]⁺, [M+Na]⁺).

Vibrational Spectroscopy (Infrared (IR) and Raman Spectroscopy)

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared light (IR) or the inelastic scattering of monochromatic light (Raman).

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands. The most prominent would be the very broad O-H stretch from the carboxylic acid's hydrogen bonding, typically in the 2500-3300 cm⁻¹ region. Two distinct carbonyl (C=O) stretching bands are predicted: one for the carboxylic acid (~1700-1725 cm⁻¹) and another for the pyridone lactam (~1650-1685 cm⁻¹). cdnsciencepub.comcdnsciencepub.com Other expected peaks include C-H stretches for the aliphatic and aromatic portions (~2850-3100 cm⁻¹) and C=C/C-N stretches in the fingerprint region (~1400-1600 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the O-H stretch is typically weak, the C=O and C=C ring stretching modes should produce strong Raman signals. This technique can be particularly useful for analyzing the solid-state form of the compound and studying intermolecular interactions.

Table 3: Predicted Principal IR and Raman Vibrational Frequencies (cm⁻¹)

| Functional Group | Vibration Type | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| -COOH | O-H stretch | 2500-3300 (very broad) | Weak |

| -COOH | C=O stretch | 1700-1725 | Strong |

| Pyridone | C=O stretch | 1650-1685 | Strong |

| Pyridone Ring | C=C / C=N stretch | 1550-1610 | Strong |

| Aliphatic | C-H stretch | 2850-2980 | Moderate |

Note: Frequencies are approximate and can be influenced by phase (solid/liquid) and intermolecular hydrogen bonding.

Chromatographic Methods for Purity Assessment and Separation (e.g., High-Performance Liquid Chromatography (HPLC))

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the compound and for separating it from starting materials, byproducts, or degradation products.

A reverse-phase HPLC (RP-HPLC) method would be most suitable. sielc.com The compound, being moderately polar, would be well-retained on a C18 stationary phase. A gradient elution using a mobile phase consisting of an aqueous component (e.g., water with an acid modifier like 0.1% formic acid or phosphoric acid to ensure the carboxylic acid is protonated) and an organic component (e.g., acetonitrile (B52724) or methanol) would effectively separate the target compound from impurities. sielc.com Purity would be assessed using a UV detector, as the 2-pyridone ring contains a strong chromophore, with an expected maximum absorbance (λₘₐₓ) around 225-230 nm and a weaker one near 300 nm. wikipedia.org

X-ray Crystallography for Solid-State Structure Elucidation of the Compound or its Derivatives

Should a single crystal of sufficient quality be obtained, X-ray crystallography would provide the definitive, unambiguous three-dimensional structure of this compound in the solid state. This technique would confirm the atomic connectivity and provide precise bond lengths, bond angles, and torsion angles.

Furthermore, crystallographic analysis would reveal the details of the crystal packing, including intermolecular interactions. It is highly probable that the carboxylic acid group would form strong hydrogen-bonded dimers with an adjacent molecule, a common structural motif for carboxylic acids. wikipedia.org This powerful technique remains the gold standard for absolute structure confirmation of crystalline solids. mdpi.com

Future Research Trajectories and Synthetic Innovations

Development of More Efficient, Atom-Economical, and Sustainable Synthetic Routes

The traditional syntheses of 2-pyridone scaffolds, while effective, often involve multiple steps, harsh reaction conditions, or the use of pre-functionalized starting materials, which can be lengthy and generate significant waste. chemrxiv.org The future of synthesizing 2-(2-Oxopyridin-1(2H)-yl)propanoic acid lies in methodologies that maximize the incorporation of all starting material atoms into the final product, a concept known as atom economy. nih.govmdpi.com

A promising strategy is the development of one-pot reactions that streamline synthetic sequences. For instance, an oxidative amination process that converts readily available cyclopentenones directly into pyridones represents a significant step forward. chemrxiv.org This approach involves an in situ silyl (B83357) enol ether formation, followed by the introduction of a nitrogen atom and subsequent aromatization, all within a single reaction vessel. chemrxiv.org Such a method drastically reduces the need for purification of intermediates, saving time, and minimizing solvent usage. chemrxiv.org Research in this area will likely focus on expanding the substrate scope and adapting these methods for the asymmetric synthesis of the chiral propanoic acid side chain.

Furthermore, the principles of green chemistry are becoming central to synthetic design. nih.gov This includes the use of water as a solvent, employing transition-metal-free catalytic systems, and designing reactions that proceed under milder conditions. nih.govmdpi.com Future routes to this compound will increasingly leverage these principles to create processes that are not only scientifically elegant but also environmentally responsible.

| Synthetic Strategy | Key Features | Potential Advantages |

| Oxidative Amination | One-pot conversion of cyclopentenones to pyridones. chemrxiv.org | Streamlined process, reduced waste, operational simplicity. chemrxiv.org |

| Transition-Metal-Free Cyclizations | Utilizes Brønsted acids or other simple promoters. nih.govmdpi.com | Avoids toxic and expensive heavy metals, environmentally benign. nih.gov |

| Tandem Condensation/Cyclization | Combines multiple bond-forming events in a single sequence. organic-chemistry.org | High efficiency, rapid construction of complex ring systems. |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The 2-pyridone ring is a versatile scaffold that exhibits ambident nucleophilicity, with potential reaction sites at both the nitrogen and oxygen atoms. acs.org While reactions often favor the thermodynamically more stable N-substituted product, controlling the regioselectivity to access the O-substituted isomer remains a significant challenge and a fertile ground for future research. acs.org Quantum chemical calculations and kinetic studies have shown that while N-attack is thermodynamically favored, O-attack is often kinetically preferred, especially with highly reactive electrophiles. acs.org Future work will likely involve the design of new catalysts and directing groups that can precisely control the outcome of these reactions, unlocking access to novel derivatives of this compound with unique properties.

Moreover, researchers are exploring entirely new ways to construct the 2-pyridone core. Photocatalytic ring expansion reactions, for example, offer an innovative method to transform γ-lactams into 2-pyridones under mild conditions. researchgate.net This type of radical-triggered transformation, inspired by biological processes, opens the door to unprecedented synthetic pathways. researchgate.net Applying such novel transformations to precursors of this compound could provide access to analogs that are difficult to synthesize using conventional methods.

| Research Area | Focus | Scientific Goal |

| Regioselectivity Control | Directing reactions to either the N or O atom of the pyridone ring. acs.org | To selectively synthesize N- vs. O-alkenyl or N- vs. O-aryl derivatives for different applications. |

| Photocatalytic Methods | Using light to trigger novel ring expansion or functionalization reactions. researchgate.net | To develop mild and efficient synthetic routes with unique selectivity. numberanalytics.com |

| Domino Reactions | Designing multi-step sequences mediated by a single catalyst. researchgate.net | To achieve rapid increases in molecular complexity from simple starting materials. |

Expanding the Scope of Derivatization for Advanced Materials Science Applications

The inherent structural features of this compound make it an attractive building block for advanced materials. The 2-pyridone moiety is a known ligand in organometallic chemistry, and its derivatives can be used to construct catalysts or functional materials. chemrxiv.orgresearchgate.net The propanoic acid side chain provides a convenient handle for further modification, such as polymerization or attachment to solid supports.

Future research will focus on synthesizing derivatives for specific applications in materials science. For example, by incorporating fluorophores or chromophores, novel fluorescent scaffolds can be developed for use in chemical sensing or bio-imaging. researchgate.net The ability of the 2-pyridone core to engage in hydrogen bonding can be exploited to create self-assembling materials and supramolecular architectures. wikipedia.org Furthermore, the synthesis of polymeric materials derived from this compound could lead to new biodegradable plastics or materials with tailored electronic properties.

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of 2-pyridone derivatives is well-suited for integration with modern high-throughput technologies. researchgate.net Flow chemistry, where reagents are pumped through a reactor in a continuous stream, offers numerous advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters, and improved scalability. akjournals.comnih.govresearchgate.net The synthesis of various 2-pyridone compounds has already been successfully demonstrated in continuous flow microreactor systems, achieving high yields in significantly reduced reaction times. researchgate.net Future work will involve adapting the synthesis of this compound and its derivatives to flow platforms, enabling more efficient and safer large-scale production. researchgate.net

Automated synthesis platforms, often utilizing robotics and specialized software, can accelerate the discovery of new derivatives by enabling the rapid creation and screening of compound libraries. researchgate.netresearchgate.netnih.gov By combining a modular synthesis approach with automation, researchers can systematically vary the substituents on the 2-pyridone ring and the propanoic acid side chain to explore the structure-activity relationships for a given application. nih.gov Cartridge-based systems, which contain pre-packaged reagents for specific chemical transformations, further simplify the automation process, making it accessible to a broader range of chemists. youtube.com The integration of these technologies will be crucial for unlocking the full potential of the this compound scaffold in drug discovery and materials science. researchgate.netnih.gov

Q & A

Q. What are the standard synthetic routes for 2-(2-Oxopyridin-1(2H)-yl)propanoic acid?

- Methodological Answer : The compound is typically synthesized via ester hydrolysis or coupling reactions . For example:

- Ester Hydrolysis : React the corresponding ester precursor (e.g., ethyl 2-(2-oxopyridin-1(2H)-yl)propanoate) with 2 M NaOH at room temperature for 12 hours. After neutralization with HCl, the product precipitates and is purified via recrystallization .

- Coupling Reactions : Use ruthenium-catalyzed C–H bond functionalization (common in chromene/isoindolinone derivatives) to introduce substituents, followed by deprotection .

| Reaction Type | Conditions | Yield | Reference |

|---|---|---|---|

| Ester Hydrolysis | 2 M NaOH, RT, 12h | ~75% | |

| C–H Arylation | Ru catalyst, boronic acid | ~60% |

Q. How is this compound characterized post-synthesis?

- Methodological Answer : Key characterization techniques include:

- NMR Spectroscopy : Analyze and NMR spectra to confirm chemical environment and substitution patterns. For example, pyridinone protons typically resonate at δ 6.5–7.5 ppm, while the carboxylic acid proton appears as a broad peak at δ ~12 ppm .

- HRMS (High-Resolution Mass Spectrometry) : Validate molecular formula (e.g., [M+H] or [M-H] ions) with <2 ppm error .

- HPLC : Assess purity (>95% for biological assays) using C18 columns and UV detection at 254 nm .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- PPE : Wear nitrile gloves, lab coats, and safety goggles. For prolonged exposure, use respiratory protection (NIOSH-approved N95 masks) .

- Spill Management : Neutralize acidic residues with sodium bicarbonate, then collect with inert absorbents .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound?

- Methodological Answer :

- Catalyst Screening : Test Ru, Pd, or Cu catalysts for coupling steps to improve regioselectivity .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may require post-reaction dialysis .

- DOE (Design of Experiments) : Use factorial designs to evaluate interactions between temperature, pH, and stoichiometry. For example, increasing NaOH concentration (2M → 3M) may reduce hydrolysis time .

Q. How to resolve contradictions in reported biological activity data?

- Methodological Answer :

- Purity Verification : Re-analyze disputed batches via HPLC and HRMS to rule out impurities (e.g., residual solvents or unreacted intermediates) .

- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa), incubation times, and controls. For enzyme inhibition studies, validate IC values using orthogonal methods (e.g., fluorescence vs. radiometric assays) .

- Meta-Analysis : Compare structural analogs (e.g., piperidinone vs. pyridinone derivatives) to identify substituent-specific activity trends .

Q. What strategies are used to study its interaction with biological targets?

- Methodological Answer :

- SPR (Surface Plasmon Resonance) : Immobilize the target protein (e.g., COX-2) on a sensor chip to measure binding kinetics (, ) .

- ITC (Isothermal Titration Calorimetry) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish competitive vs. allosteric binding .

- Molecular Dynamics Simulations : Model interactions with catalytic sites (e.g., pyridinone ring hydrogen bonding with Arg120 in COX-2) .

Data Analysis and Contradiction Management

Q. How to address discrepancies in spectroscopic data between studies?

- Methodological Answer :

- Solvent Effects : Confirm NMR solvent (e.g., DMSO-d vs. CDCl) and pH, which shift proton signals.

- Crystallography : Resolve ambiguous peaks by growing single crystals for X-ray diffraction (e.g., CCDC deposition codes in ).

- Cross-Validation : Compare with computational predictions (DFT calculations for chemical shifts) .

Tables for Key Parameters

| Parameter | Typical Value | Method | Reference |

|---|---|---|---|

| Melting Point | 180–185°C | DSC | |

| LogP (Partition Coeff.) | 1.2 ± 0.3 | Shake-flask HPLC | |

| Aqueous Solubility | 2.5 mg/mL (pH 7) | UV-Vis Spectroscopy |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.